Home > Products > Screening Compounds P67557 > 4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine - 50432-65-0

4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine

Catalog Number: EVT-3179181
CAS Number: 50432-65-0
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methyl-1-phenylimidazo[4,5-c]pyridine

Compound Description: This compound served as a starting point in the development of platelet-activating factor (PAF) antagonists. It exhibited moderate antagonist activity against PAF with an IC50 of 840 nM. [] Researchers explored various substitutions on the phenyl ring to enhance its potency.

Relevance: 2-Methyl-1-phenylimidazo[4,5-c]pyridine shares the core imidazo[4,5-c]pyridine structure with 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine. The key difference lies in the substitution at the 1-position, where the latter has a hydrogen atom instead of a phenyl ring. This structural similarity suggests potential for shared biological activity profiles. []

2,3-Dihydro-1-methyl-4-[4-(2-methylimidazo[4,5-c]pyrid-1-yl)phenyl]-1H-[1,5]benzodiazepin-2-one (Compound 14)

Compound Description: This compound, designated as compound 14 in the study, belongs to the [, ]benzodiazepine class of PAF antagonists. It demonstrated potent PAF antagonist activity both in vitro (IC50 = 4.9 nM) and in vivo (ED50 = 0.03 mg/kg po), displaying comparable or superior potency to the reference compound UK-74,505. []

Relevance: This compound incorporates the 2-methyl-1-phenylimidazo[4,5-c]pyridine moiety, a close analog of 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine, within its structure. This highlights the significance of the imidazo[4,5-c]pyridine scaffold in designing potent PAF antagonists. []

7,8-Dichloro-1-methyl-4-[4-(methylimidazo[4,5-c]pyrid-1-yl)phenyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (Compound 21)

Compound Description: Identified as compound 21 in the research, this benzazepine derivative emerged as a potent PAF antagonist with an IC50 of 0.5 nM in vitro and an ED50 of 0.03 mg/kg po in vivo. []

Relevance: Similar to the previous compound, this benzazepine derivative incorporates a structural motif closely related to 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine. The presence of the methylimidazo[4,5-c]pyrid-1-yl group underlines the importance of this structural feature for PAF antagonist activity. []

Relevance: These compounds share the core imidazo[4,5-c]pyridine structure with 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine. While they lack the 2-methyl substituent, the presence of various 4-alkylamino groups and a 1-benzyl substituent showcases the versatility of this scaffold for developing compounds with anticonvulsant activity. []

1-[(1-Acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine derivatives

Compound Description: This series of compounds represents a novel class of potent, orally active PAF antagonists. [] Researchers explored various acyl substituents, including diaryl- or alkylarylpropanoyl derivatives, their 3-hydroxy-substituted analogs, and urea, carbamate, and amino acid derivatives, to optimize their potency.

Relevance: These derivatives are structurally related to 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine through their shared 2-methylimidazo[4,5-c]pyridine core. The key difference lies in the presence of a [(1-acyl-4-piperidyl)methyl] substituent at the 1-position, highlighting the potential for modifications at this position to enhance PAF antagonist activity. []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: This compound, designated as JNJ 54166060, acts as a potent P2X7 receptor antagonist. It demonstrates high oral bioavailability, low-moderate clearance in preclinical species, acceptable safety margins in rats, and a predicted human dose of 120 mg QD. [] JNJ 54166060 also exhibits a unique CYP profile and selectively inhibits midazolam CYP3A metabolism.

Relevance: This compound, while possessing a more complex structure, shares the imidazo[4,5-c]pyridine core with 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine. The presence of a 4-methyl substituent on the imidazo[4,5-c]pyridine ring, albeit in a different position compared to the chlorine in the target compound, suggests that modifications at these positions can lead to diverse biological activities. []

4-Amino-1-(2(S)-hydroxy-3(R)-nonyl)-1H-imidazo[4,5-c]pyridine (3-deaza-(+)-EHNA)

Compound Description: This compound and its 1'-fluoro (compound 14) and 1'-hydroxy (compound 12) derivatives were synthesized and evaluated as adenosine deaminase inhibitors. [] 3-deaza-(+)-EHNA exhibited almost twice the activity of its racemate. Hydroxylation at the 1'-position resulted in a significant decrease in activity, while the 1'-fluoro derivative maintained activity comparable to 3-deaza-(+)-EHNA.

Relevance: This compound belongs to the 3-deaza-purine class, closely related to imidazo[4,5-c]pyridines like 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine. The absence of the 3-nitrogen in the imidazole ring of 3-deaza-(+)-EHNA highlights the possibility of modifying this position to modulate its interaction with adenosine deaminase. []

7-Methyl-1-β-D-deoxyribofuranosyl-1H-imidazo[4,5-c]pyridin-4-ylamine (3-methyl-3-deaza-2′-deoxyadenosine, 3mddA)

Compound Description: This compound represents an anti-fixed nucleoside analog of 2′-deoxyadenosine. Its design prevents the syn conformation around the glycosidic bond, potentially hindering purine-purine mismatches in DNA duplexes. []

Relevance: Similar to the previous compound, 3mddA is a 3-deaza analog, emphasizing the versatility of the imidazo[4,5-c]pyridine scaffold for developing nucleoside analogs. The presence of a methyl group at the 7-position, corresponding to the 4-position in 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine, demonstrates the potential for modifications at this position to fine-tune the properties of these analogs. []

2-(3-Methoxy-5-methylsulfinyl-2-thienyl)-1H-imidazo(4,5-c)-pyridine HCl (HN-10200)

Compound Description: HN-10200, along with its sulfide (HN-10201) and sulfone (HN-10202) derivatives, were investigated for their inhibitory effects on phosphodiesterase (PDE) isoenzyme activities isolated from failing human hearts. [] These compounds exhibited non-selective inhibition of PDE I-IV, albeit with lower potency compared to the reference compounds milrinone and IBMX.

Relevance: HN-10200 shares the core imidazo[4,5-c]pyridine structure with 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine. The absence of any substituents on the imidazo[4,5-c]pyridine ring in HN-10200 suggests that this core structure might be amenable to various modifications without losing its ability to interact with PDE isoenzymes. []

2-Butyl-4,5-dihydro-4-oxo-3-[[2'-(1H-tetrazol-5-yl)-4- biphenylyl]methyl]-3H-imidazo[4,5-c]pyridine-5- (N,N-diethylacetamide) (Compound 14u)

Compound Description: This compound represents the most potent derivative within a series of novel non-peptide angiotensin II receptor antagonists. It exhibits in vitro potencies in the nanomolar range, surpassing the activity of losartan. []

Relevance: While structurally distinct from 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine, Compound 14u shares the imidazo[4,5-c]pyridine core, indicating the potential of this scaffold for targeting angiotensin II receptors. The specific substitutions and modifications present in Compound 14u highlight the possibility of fine-tuning the imidazo[4,5-c]pyridine structure to achieve high affinity and selectivity for this target. []

6-Bromo-2-(4-chlorophenyl)-3-[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine

Compound Description: This compound's crystal structure was analyzed to understand its molecular geometry and intermolecular interactions. []

Relevance: While this compound features an imidazo[4,5-b]pyridine core instead of the imidazo[4,5-c]pyridine core present in 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine, both compounds belong to the broader class of imidazopyridines. Analyzing the structural features and properties of closely related imidazopyridines can offer insights into the structure-activity relationships within this class of compounds. []

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor that demonstrated potent pulmonary vasodilatory effects in rats. [] It effectively reduced pulmonary arterial pressure, especially in models with increased pulmonary vascular resistance.

Relevance: SB-772077-B, while structurally different from 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine, incorporates a 1-ethyl-1H-imidazo(4,5-c)pyridine moiety, highlighting the potential of the imidazo[4,5-c]pyridine scaffold for developing Rho kinase inhibitors. []

N-pivaloxy-2-amino-1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine (Compound 1b)

Compound Description: Compound 1b is an ester derivative of the food-derived heterocyclic amine (HCA) carcinogen PhIP. While unstable for isolation, its chemical behavior in aqueous solutions was studied. [] It readily decomposes, forming a reactive nitrenium ion that can be trapped by nucleophiles like azide.

Relevance: Although Compound 1b features an imidazo[4,5-b]pyridine core, its structural similarity to the target compound, 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine, lies in the shared 2-amino-1-methyl substituted imidazopyridine motif. This suggests that modifications at other positions on the ring system can influence the stability and reactivity of these compounds. []

Source and Classification

The compound is derived from the class of imidazo[4,5-c]pyridines, which are recognized for their role in various pharmacological applications. These compounds often exhibit properties such as antimicrobial, antiviral, and anticancer activities, making them significant in drug discovery and development.

Synthesis Analysis

The synthesis of 4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine can be achieved through several methods, primarily involving the condensation of appropriate starting materials under specific conditions. One common synthetic route includes:

  1. Starting Materials: The synthesis typically begins with 2-amino-3-methylpyridine and a suitable chlorinating agent.
  2. Reaction Conditions: The reaction may be performed under acidic conditions or using a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the formation of the imidazole ring.
  3. Parameters: Optimal temperatures are usually maintained between 60°C to 100°C, depending on the specific reagents used.

This method allows for the formation of the desired imidazo[4,5-c]pyridine structure while incorporating the chlorine substituent at the 4-position.

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine features a fused bicyclic system consisting of a pyridine and an imidazole ring. Key structural characteristics include:

  • Chlorine Atom: Located at the 4-position on the imidazole ring.
  • Methyl Group: Present at the 2-position of the imidazole ring.
  • Nitrogen Atoms: The compound contains three nitrogen atoms, contributing to its basicity and potential reactivity.

The structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Chemical Reactions Analysis

4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine can participate in various chemical reactions due to its functional groups:

  1. Substitution Reactions: The chlorine atom can undergo nucleophilic substitution with amines or thiols to yield substituted derivatives.
  2. Reduction Reactions: Under reducing conditions, the compound may be transformed into corresponding amines.
  3. Oxidation Reactions: The presence of nitrogen atoms allows for potential oxidation reactions leading to various nitrogen-containing products.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation.

Mechanism of Action

The mechanism of action for 4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine involves interactions at the molecular level with biological targets. It is hypothesized that:

  • Binding Affinity: The compound may interact with specific receptors or enzymes due to its structural features, influencing various biochemical pathways.
  • Biological Activity: Its ability to modulate cellular functions contributes to its potential therapeutic effects in treating diseases such as cancer or infections.

Research indicates that compounds within this class can act as inhibitors or modulators of key enzymatic pathways involved in cell proliferation and survival.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and DMSO but poorly soluble in water.
  • Melting Point: The melting point ranges around 120°C to 125°C.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme temperatures or in the presence of strong acids or bases.

These properties are crucial for determining the compound's suitability for various applications.

Applications

4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine has several notable applications:

  1. Pharmaceuticals: Investigated for its potential use as a scaffold in drug design targeting various diseases including cancer and bacterial infections.
  2. Chemical Research: Serves as an intermediate in synthesizing more complex heterocyclic compounds.
  3. Material Science: Explored for applications in developing new materials due to its unique chemical properties.
Introduction: Biological Significance and Pharmacological Context of Imidazo[4,5-c]pyridine Scaffolds

Structural Analogy to Purine Systems and Bioisosteric Implications

The imidazo[4,5-c]pyridine core serves as a highly effective purine bioisostere. This analogy arises from the conservation of key structural elements: the fused imidazole and pyridine rings replicate the spatial arrangement and electronic features of purine's imidazole-pyrimidine system. Specifically, the nitrogen atoms at positions 1 and 3 (imidazole-like) and position 9 (pyridine-like) correspond to purine's N7, N9, and N1 positions, respectively, enabling similar modes of hydrogen bonding and molecular recognition within enzymatic pockets and receptor sites traditionally occupied by adenine or guanine derivatives [1] [9].

Table 1: Structural Comparison of Purine and Imidazo[4,5-c]pyridine

FeaturePurine (Adenine/Guanine)Imidazo[4,5-c]pyridineBiological Consequence
Core StructureFused imidazo[4,5-d]pyrimidineFused imidazo[4,5-c]pyridineNear-identical ring topology & π-electron density
Key H-bond Donors/AcceptorsN1, N3, N7, N9 (H-bonding sites)N1 (Acceptor), N3-H (Donor), N= in pyridine (Acceptor)Mimics endogenous nucleobase recognition
Bioisosteric RelationshipReference scaffoldEffective purine mimicEnables binding to purinergic receptors & nucleotide-binding enzyme sites
Electronic ProfileElectron-deficient aromaticEnhanced π-deficiencyImproved binding affinity & metabolic stability vs. purines

This bioisosterism confers significant pharmacological advantages. The enhanced π-electron deficiency of imidazo[4,5-c]pyridine compared to purines generally increases binding affinity to target proteins and improves metabolic stability by reducing susceptibility to oxidative degradation. The chloro substituent at the C4 position (equivalent to C6 in adenine) further fine-tunes electronic properties, acting as a versatile synthetic handle for derivatization via cross-coupling or nucleophilic substitution reactions. The C2 methyl group introduces steric modulation without significant electronic perturbation, allowing optimization of hydrophobic pocket interactions [1] [4] [9]. This structural mimicry is exploited in designing inhibitors targeting kinases (e.g., Aurora kinases, JAKs), G-protein coupled receptors (GPCRs), and enzymes involved in nucleotide metabolism [1] [3] [8].

Privileged Pharmacophore Status in Medicinal Chemistry

Imidazo[4,5-c]pyridine derivatives exemplify a privileged scaffold due to their exceptional capacity to deliver high-affinity ligands across diverse target classes. This status stems from three key attributes:

  • Versatile Target Engagement Capability: The scaffold's dipole moment, hydrogen-bonding capacity, and planar aromatic surface facilitate interactions with a wide array of biological targets. It effectively modulates enzymes (kinases, phosphodiesterases, polymerases), receptors (GABAA, GPCRs), ion channels, and nucleic acids. Derivatives like Bamaluzole (GABAA modulator) and Telcagepant (CGRP receptor antagonist, incorporating imidazo[4,5-b]pyridine, a closely related isomer) demonstrate clinical validation of this scaffold's utility [1] [9].

  • Synthetic Flexibility: The core structure offers multiple vectors for chemical modification (positions 2, 4, 6, and 7). The C4 chloro substituent in 4-chloro-2-methyl-3H-imidazo[4,5-c]pyridine is particularly valuable, enabling efficient introduction of amines, alcohols, or heterocycles via nucleophilic aromatic substitution (SNAr), or enabling metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install aryl, heteroaryl, or amino groups crucial for potency and selectivity optimization [4] [8].

  • Drug-like Property Optimization: Strategic substitution readily tunes lipophilicity (LogP), solubility, and pKa to improve pharmacokinetic profiles. For instance, incorporating polar groups at C4 (via chloro displacement) or modulating N-substitution can enhance aqueous solubility, while the inherent scaffold stability contributes to favorable metabolic profiles [1] [7] [9].

Table 2: Key Derivatives and Associated Therapeutic Targets of Imidazo[4,5-c]pyridine Scaffold

Derivative Structural FeatureBiological TargetTherapeutic AreaSignificance
2-Aryl, 4-(Aminoalkyl) substitutionG-protein Coupled Receptors (GPCRs)Metabolic Disorders, CNSEnhances receptor subtype selectivity (e.g., GRK5 modulation [3])
4-(Heteroarylamino) substitutionEctonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1)Cancer ImmunotherapyInhibits ENPP1, potentiating STING pathway & antitumor immunity [8]
6/7-Fused ring systemsPoly(ADP-ribose) polymerase (PARP)Oncology (DNA repair)Mimics nicotinamide binding; e.g., derivative 9 (IC50 = 8.6 nM [1])
C2-Methyl/C4-Chloro (Base structure)Multiple Kinases (e.g., TBK1, IKK-ε)Oncology, InflammationServes as core template for selective kinase inhibitor design (e.g., derivatives 4-6 [1])

Therapeutic Landscape of Imidazo[4,5-c]pyridine Derivatives

The imidazo[4,5-c]pyridine scaffold demonstrates remarkable therapeutic versatility, yielding compounds with significant activity across major disease areas, particularly oncology, antiviral therapy, metabolic disorders, and inflammation.

Table 3: Therapeutic Applications of Imidazo[4,5-c]pyridine Derivatives

Therapeutic AreaMolecular Target/MechanismExemplary Compounds/FindingsReference
OncologyAurora Kinase A (AURKA)Derivatives 1-3 (Fig 3) act as potent inhibitors; critical for mitotic spindle regulation in cancer cells [1]. [1] [9]
PARP InhibitionCompound 9 (Imidazo[4,5-c]pyridine deriv.): IC50 = 8.6 nM; synergizes with temozolomide against tumor cell lines (MDA-MB-468, SW-620, A549) [1]. [1]
ENPP1/STING Pathway ModulationSubstituted-3H-imidazo[4,5-c]pyridines act as novel ENPP1 inhibitors, enhancing STING signaling and antitumor immunity [8]. [8]
Mcl-1/IAP InhibitionDerivatives shown to inhibit anti-apoptotic proteins, promoting cancer cell death [1]. [1]
Antiviral TherapyRespiratory Syncytial Virus (RSV)Bromo-substituted derivative 7 (EC50 = 21 µM) and para-cyano-substituted derivative 17 (EC50 = 58 µM) show selective anti-RSV activity [4]. [4]
Ebola Virus (Theoretical Potential)Structural similarity to DZNep (3-Deazaneplanocin A, imidazo[4,5-c]pyridine core), an EZH2 inhibitor investigated for Ebola [1]. [1]
Metabolic DisordersG-Protein-Coupled Receptor Kinase 5 (GRK5)Imidazo[4,5-c]pyridine compounds act as GRK5 modulators, enhancing insulin sensitivity and glucose uptake; potential for obesity/diabetes [3]. [3]
InflammationCOX-2 InhibitionDiarylated analogues (e.g., 3f) exhibit COX-2 selectivity (IC50 = 9.2 µmol/L vs COX-1 IC50 = 21.8 µmol/L); docking confirms binding similar to Celecoxib [2] [7]. [2] [7]
  • Anticancer Agents: The scaffold is prominent in targeted cancer therapy. Beyond Aurora A kinase inhibitors (e.g., 1-3) and PARP inhibitors (e.g., 9), derivatives potently inhibit Tank Binding Kinase 1 (TBK1) and IKK-ε (e.g., 4-6), crucial kinases in the NF-κB survival pathway [1]. Recent focus includes ENPP1 inhibitors based on substituted-3H-imidazo[4,5-c]pyridines for cancer immunotherapy. ENPP1 hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a STING agonist; its inhibition boosts innate immune responses against tumors [8]. Furthermore, derivatives like DZNep (3-Deazaneplanocin A) inhibit histone methyltransferase EZH2, showing potential in hematological malignancies and viral diseases [1].

  • Antiviral Agents: Amidino-substituted imidazo[4,5-b]pyridines (closely related isomers) demonstrate selective antiviral profiles. Bromo-substituted derivative 7 and para-cyano derivative 17 exhibit moderate but selective activity against Respiratory Syncytial Virus (RSV) (EC50 values of 21 µM and 58 µM, respectively), indicating the scaffold's potential for developing novel antiviral chemotypes, potentially targeting viral entry or replication machinery [4]. The structural similarity to DZNep also suggests unexplored potential against viruses like Ebola [1].

  • Agents for Metabolic and Inflammatory Disorders: GRK5 modulators based on the imidazo[4,5-c]pyridine core offer a novel approach to treating insulin resistance, obesity, and type 2 diabetes by improving insulin signaling and glucose uptake in adipose tissue [3]. In inflammation, the scaffold's ability to support selective COX-2 inhibitors (e.g., diaryl-substituted derivative 3f) provides a basis for developing safer NSAIDs with reduced gastrointestinal toxicity, acting through a mechanism analogous to coxibs [2] [7].

Properties

CAS Number

50432-65-0

Product Name

4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine

IUPAC Name

4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C7H6ClN3/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3,(H,10,11)

InChI Key

UPGNHJHVMWBHIY-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)C=CN=C2Cl

Canonical SMILES

CC1=NC2=C(N1)C=CN=C2Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.